molecular formula C11H10N4O5S B13996818 N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide CAS No. 91091-92-8

N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide

Cat. No.: B13996818
CAS No.: 91091-92-8
M. Wt: 310.29 g/mol
InChI Key: MJTLUKPTNPNNSS-UHFFFAOYSA-N
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Description

N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a nitrofuran moiety attached to a thiazole ring, which is further connected to an acetohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide typically involves multiple steps. One common method starts with the nitration of furan to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving thiourea and a halogenated precursor . The final step involves the acetylation of the hydrazide group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide involves multiple pathways:

    Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.

    Pathways Involved: It induces oxidative stress and DNA damage, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
  • 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole

Uniqueness

N-acetyl-n-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its acetohydrazide moiety enhances its ability to form hydrogen bonds, increasing its interaction with biological targets .

Properties

CAS No.

91091-92-8

Molecular Formula

C11H10N4O5S

Molecular Weight

310.29 g/mol

IUPAC Name

N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide

InChI

InChI=1S/C11H10N4O5S/c1-6(16)13-14(7(2)17)11-12-8(5-21-11)9-3-4-10(20-9)15(18)19/h3-5H,1-2H3,(H,13,16)

InChI Key

MJTLUKPTNPNNSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN(C1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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